molecular formula C13H17N5O2S B503999 [(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B503999
M. Wt: 307.37g/mol
InChI Key: RVWHSNPIEGOUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring fused with a tetrazole moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various alkyl or aryl halides in the presence of a base such as lithium hydride (LiH) and a solvent like N,N-dimethylformamide (DMF) . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Alkyl or aryl halides, DMF, LiH, room temperature

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various N-substituted derivatives, while oxidation and reduction can modify the benzodioxin ring structure .

Scientific Research Applications

(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase and lipoxygenase enzymes, which are involved in various biological processes . The compound’s unique structure allows it to bind to these enzymes and inhibit their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLSULFANYL]ETHYL})AMINE stands out due to its combination of a benzodioxin ring and a tetrazole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C13H17N5O2S/c1-18-13(15-16-17-18)21-7-4-14-9-10-2-3-11-12(8-10)20-6-5-19-11/h2-3,8,14H,4-7,9H2,1H3

InChI Key

RVWHSNPIEGOUBI-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.